N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-5-7-13(8-6-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-14-4-2-3-9-19-14/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFZOVBVVWOBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 125 to 250 μg/mL .
Anticancer Properties
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors. For example, they may inhibit kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Properties
N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has been investigated for its ability to inhibit tumor growth through mechanisms such as the regulation of angiogenesis. Angiogenesis, the formation of new blood vessels from existing ones, plays a critical role in tumor progression.
Case Study: Inhibition of Angiogenesis
A study demonstrated that derivatives of pyridinyl-thiazolyl carboxamides, including compounds similar to this compound, showed significant effects in suppressing the colony formation and migration of human umbilical vein endothelial cells (HUVECs). These compounds were found to be comparable to established angiogenesis inhibitors like Vandetanib in various in vitro assays .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activities, making them suitable candidates for developing new antibiotics.
Research Findings
In vitro studies have indicated that this compound exhibits activity against several pathogenic bacteria. Specific tests showed that it could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings .
Anti-inflammatory Applications
The compound's structural characteristics suggest potential anti-inflammatory properties. Thiazole derivatives have been linked to the inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes.
Case Study: COX Inhibition
Recent research into thiazole-based compounds has revealed their ability to selectively inhibit COX-II, an enzyme involved in inflammation and pain pathways. Compounds similar to this compound demonstrated promising results in reducing inflammation with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthetic Pathways and Chemical Properties
The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent coupling reactions. The purity of synthesized compounds typically exceeds 95%, ensuring reliability for research applications.
Table: Synthesis Overview
| Step | Description |
|---|---|
| Formation of Thiazole Ring | Cyclization reaction involving thiourea derivatives and α-haloketones |
| Urea Formation | Reaction with isocyanates to introduce p-tolyl groups |
| Final Coupling | Coupling with acetamide derivatives using coupling reagents like EDCI |
Comparison with Similar Compounds
Substituent Variations at the Thiazole 2-Position
The 2-position of the thiazole ring is critical for target affinity. Key analogs include:
- 2-(4-pyridinyl)thiazole-5-carboxamides: These lack the ureido group but feature a pyridinyl substituent directly attached to the thiazole.
- 2-alkyl/arylureido analogs : Replacement of the p-tolyl group in the ureido moiety with other aryl (e.g., phenyl) or alkyl chains alters steric and electronic properties. The p-tolyl group enhances lipophilicity and may improve membrane permeability relative to smaller substituents .
Carboxamide Position and Side Chain Diversity
- 4-carboxamide vs. 5-carboxamide : The target compound’s 4-carboxamide configuration may confer distinct conformational flexibility compared to 5-carboxamide analogs (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives). This positional difference could influence target engagement, as seen in structure-activity relationship (SAR) studies .
- Amine side chains : Pyridin-2-ylmethylamine provides a rigid, planar side chain, whereas analogs with aliphatic amines (e.g., benzylamine) or bulkier groups may exhibit reduced solubility or altered pharmacokinetics .
Research Findings and Implications
- Synthetic Flexibility : The modular synthesis of thiazole carboxamides allows rapid exploration of substituent effects. For example, coupling diverse amines to the carboxylate intermediate generates libraries for SAR studies .
- Ureido Group Advantage: The 3-(p-tolyl)ureido group in the target compound likely improves target engagement through hydrogen bonding and hydrophobic interactions, as suggested by its superior activity over non-ureido analogs .
Q & A
Q. What are the standard synthetic routes for preparing N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, and how are intermediates characterized?
Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the thiazole core via cyclization of thioamides with α-haloketones (e.g., using Lawesson’s reagent for thioamide generation) .
- Step 2: Introduction of the ureido group by reacting isocyanates (e.g., 4-tolyl isocyanate) with amino-thiazole intermediates under anhydrous conditions .
- Step 3: Amidation at the thiazole-4-carboxylic acid position using pyridin-2-ylmethylamine, often mediated by coupling agents like EDCI in pyridine .
- Characterization: Intermediates are validated via , , and LC-MS to confirm structural integrity. For example, peaks for pyridyl protons (δ 8.3–8.5 ppm) and thiazole protons (δ 7.1–7.3 ppm) are critical markers .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
Answer:
- HPLC: Purity >98% is standard, with retention times compared to synthetic standards (e.g., C18 columns, acetonitrile/water gradients) .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z = ~395.1 for the target compound) .
- NMR: Key signals include the pyridylmethyl CH (δ ~4.8 ppm) and ureido NH protons (δ ~9.5 ppm) .
Advanced Research Questions
Q. How can structural modifications of the thiazole-4-carboxamide core enhance target binding affinity in kinase inhibition studies?
Answer:
- Modification Strategies:
- Pyridine Substitution: Replacing the pyridin-2-ylmethyl group with substituted pyridines (e.g., 3-methoxy or 4-fluoro derivatives) improves hydrophobic interactions with kinase ATP pockets .
- Ureido Linker Optimization: Introducing electron-withdrawing groups (e.g., CF) on the p-tolyl moiety enhances metabolic stability and binding entropy .
- Validation: Competitive binding assays (e.g., fluorescence polarization) and X-ray crystallography of ligand-protein complexes are used to assess modifications .
Q. What experimental approaches resolve contradictions in bioactivity data between in vitro and cellular assays for this compound?
Answer:
- Troubleshooting Steps:
- Solubility Testing: Poor cellular uptake due to low solubility (logP >3) can be addressed using co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .
- Off-Target Profiling: Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify unintended targets causing cellular toxicity .
- Metabolic Stability: LC-MS/MS analysis of intracellular compound levels quantifies degradation rates in cell culture .
Methodological Challenges
Q. How are enantiomeric impurities in the pyridin-2-ylmethylamine moiety controlled during synthesis?
Answer:
Q. What strategies optimize low yields (<10%) in the final amidation step?
Answer:
- Catalytic Systems: Switching from EDCI to HATU/DIPEA in DMF improves coupling efficiency (yields ~40–60%) .
- Microwave-Assisted Synthesis: Reducing reaction time from 12h to 30min at 80°C minimizes decomposition .
Biological Evaluation
Q. How is the compound’s mechanism of action validated in antiviral studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
